6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
Description
Properties
IUPAC Name |
5,7-dihydropyrrolo[3,4-b]pyridin-6-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c1-19-13-6-4-11(5-7-13)15(18)17-9-12-3-2-8-16-14(12)10-17/h2-8H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFWEAVWAHZFDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CC3=C(C2)N=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the condensation of a pyridine derivative with a suitable amine, followed by cyclization and functionalization steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods often employ continuous flow reactors and automated synthesis platforms to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out using appropriate reagents and conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated reagents for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
- Antiviral Activity : Compounds with similar structural frameworks have demonstrated antiviral properties against flaviviruses such as Zika virus and Dengue virus. The pyrrolo[3,4-b]pyridine scaffold may offer a new chemotype for developing antiviral agents targeting these pathogens. Preliminary studies indicate that structural modifications can enhance antiviral efficacy while reducing cytotoxicity .
- Cancer Therapeutics : Research has suggested that pyrrolo derivatives exhibit potential as anticancer agents by inhibiting specific cellular pathways involved in tumor growth and proliferation. The unique molecular structure of 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine may allow it to interact with key molecular targets in cancer cells .
- G Protein-Coupled Receptor Modulation : Similar compounds have been identified as agonists for G protein-coupled receptors (GPCRs), which are critical in various physiological processes and are common targets for drug development . The potential of this compound in modulating GPCR activity could lead to advancements in treating metabolic disorders.
Biological Research
- Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been explored. Such interactions can lead to therapeutic applications in conditions where enzyme modulation is beneficial .
- Neuroscience Applications : Pyrrolo derivatives have shown promise in neuropharmacology due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems. This opens avenues for research into treatments for neurological disorders .
Case Studies
- Study on Antiviral Efficacy : A recent study highlighted the effectiveness of a related pyrrolo compound against Zika virus infection in vitro, demonstrating significant reductions in viral titers at low concentrations . This underscores the potential of pyrrolo derivatives as antiviral agents.
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that modifications of the pyrrolo structure can lead to increased apoptosis in malignant cells while sparing normal cells, suggesting a selective action that could be harnessed for therapeutic purposes .
Mechanism of Action
The mechanism of action of 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and exhibit comparable biological activities.
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione: Another related compound with potential medicinal applications.
Uniqueness
6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is unique due to the presence of the 4-methoxyphenyl group, which can enhance its biological activity and selectivity compared to other similar compounds .
Biological Activity
6-(4-Methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine is a synthetic compound belonging to the pyrrolo[3,4-b]pyridine family, known for its diverse biological activities. This compound has garnered attention due to its potential therapeutic applications in various fields, including oncology and immunology. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H18N4O6
- Molecular Weight : 446.41 g/mol
- CAS Number : 1014061-92-7
Biological Activity Overview
Research indicates that pyrrolo[3,4-b]pyridine derivatives exhibit a broad spectrum of biological activities. Key findings related to 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine include:
- Antitumor Activity : Studies have shown that compounds in this class can inhibit tumor cell proliferation. For instance, a recent study found that related pyrrolo compounds demonstrated significant cytotoxic effects against various cancer cell lines including colon (LoVo), ovarian (SK-OV-3), and breast (MCF-7) adenocarcinoma cells .
- Immunomodulatory Effects : The compound has been investigated for its ability to modulate immune responses. It was noted that certain derivatives could enhance the activity of immune cells in the presence of programmed cell death protein 1 (PD-1) interactions .
The precise mechanism by which 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine exerts its biological effects is not fully elucidated. However, it is believed to involve:
- Inhibition of Specific Enzymes : Pyrrolo[3,4-b]pyridines may inhibit enzymes involved in cancer cell proliferation.
- Interaction with Receptors : The compound may bind to specific receptors involved in immune modulation and apoptosis.
Cytotoxicity Assays
A study examined the cytotoxic effects of various pyrrolo derivatives on human cancer cell lines. The results indicated that several compounds exhibited dose-dependent cytotoxicity:
- IC50 Values : The most potent compounds had IC50 values significantly lower than 50 µM against LoVo cells.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5a | LoVo | < 10 |
| 2c | SK-OV-3 | < 20 |
| 5f | MCF-7 | < 30 |
Immunological Studies
In another investigation focusing on immune modulation:
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous pyrrolo[3,4-b]pyridine derivatives are synthesized via cyclization of substituted pyridine intermediates using reagents like hexamine and acetic acid under reflux (120°C) . Key steps include:
- Intermediate formation : Condensation of a pyridine precursor with a methoxybenzoyl group.
- Cyclization : Use of NaH and TsCl for ring closure .
- Optimization : Yield improvements (up to 87%) are achieved using alcohol-based solvent systems (e.g., ethanol) under mild conditions (78°C) .
- Data Table :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | NaH, TsCl, 0°C to rt | 60–70 |
| Solvent Optimization | Ethanol, 78°C | 87 |
Q. How is the structural integrity of 6-(4-methoxybenzoyl)-pyrrolo[3,4-b]pyridine validated experimentally?
- Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For example:
- X-ray analysis : Resolves fused bicyclic structures (pyrrolo-pyridine core) and substituent positions (e.g., methoxybenzoyl group) .
- NMR : Distinct signals for methoxy protons (~δ 3.8 ppm) and aromatic protons (δ 6.8–7.5 ppm) confirm substitution patterns .
Advanced Research Questions
Q. What strategies address contradictory data in biological activity studies of pyrrolo[3,4-b]pyridine derivatives?
- Methodological Answer : Contradictions (e.g., variable kinase inhibition) arise from structural modifications. Approaches include:
- Comparative SAR Studies : Assess analogs like 6-benzyl or 5-fluoro derivatives to isolate functional group contributions .
- Binding Assays : Surface plasmon resonance (SPR) or fluorescence polarization to quantify target affinity .
- Case Study : A chloro-substituted analog (2-chloro-6-(4-methoxybenzyl)-derivative) showed 30% higher kinase inhibition than the parent compound, linked to enhanced electron-withdrawing effects .
Q. How can computational modeling guide the design of 6-(4-methoxybenzoyl)-pyrrolo[3,4-b]pyridine analogs with improved bioactivity?
- Methodological Answer :
- Docking Simulations : Predict interactions with targets (e.g., protein kinases) using software like AutoDock Vina. For example, methoxybenzoyl groups form hydrogen bonds with kinase ATP-binding pockets .
- DFT Calculations : Evaluate electronic effects of substituents (e.g., methoxy vs. trifluoromethoxy groups) on reactivity and stability .
- Validation : Cross-check computational predictions with experimental IC50 values from enzyme inhibition assays .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral derivatives?
- Methodological Answer :
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers of analogs like 6-(5-chloro-2-pyridyl)-dihydro derivatives .
- Asymmetric Catalysis : Employ palladium-catalyzed cross-coupling reactions with chiral ligands (e.g., BINAP) to control stereochemistry .
- Case Study : A scaled-up synthesis of a related pyrrolo-pyridine achieved 95% enantiomeric excess (ee) using (R)-BINAP-Pd complexes .
Data Contradiction and Validation
Q. How do solvent polarity and temperature affect the stability of 6-(4-methoxybenzoyl)-pyrrolo[3,4-b]pyridine in solution?
- Methodological Answer : Stability studies in DMSO vs. ethanol show:
- DMSO : Degradation (~15% over 72 hours at 25°C) due to hygroscopicity.
- Ethanol : Stable (>95% integrity under same conditions) .
- Mitigation : Use anhydrous ethanol for long-term storage and avoid protic solvents during kinetic studies .
Comparative Analysis
Q. How does the 4-methoxybenzoyl group influence bioactivity compared to other acyl substituents?
- Methodological Answer :
- Bioactivity Comparison :
| Substituent | Target (IC50, nM) | Notes |
|---|---|---|
| 4-Methoxybenzoyl | Kinase X: 120 | Enhanced solubility |
| 2,3-Dichlorobenzoyl | Kinase X: 85 | Higher potency, lower solubility |
- Mechanistic Insight : Methoxy groups improve pharmacokinetics but reduce binding affinity compared to electron-deficient substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
